L-Rhamnose diethyl mercaptal

説明

Synthesis Analysis

The synthesis of L-Rhamnose derivatives, including diethyl mercaptal forms, involves complex organic reactions. While specific details on "L-Rhamnose diethyl mercaptal" synthesis are scarce, research on related compounds provides insight. For example, an enantioselective method for synthesizing α-mercapto-β-amino esters, potentially relevant for derivatives of L-Rhamnose, utilizes a rhodium(II)/chiral phosphoric acid-cocatalyzed three-component reaction of diazo compounds, thiols, and imines (Xiao et al., 2016). This approach highlights the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of L-Rhamnose derivatives is crucial for understanding their chemical behavior and interactions. Studies on the transformation of L-Rhamnose into various isomeric forms, such as 6-deoxy-L-hexoses, through regio- and stereoselective nucleophilic displacements, provide a foundation for analyzing the molecular structure of derivatives like diethyl mercaptal (Sanapala & Kulkarni, 2016).

Chemical Reactions and Properties

L-Rhamnose and its derivatives participate in a variety of chemical reactions, contributing to their diverse applications in synthesis and bioconjugation. For instance, the enzymatic synthesis of Rhamnose-containing chemicals showcases the potential for creating novel compounds through reverse hydrolysis, highlighting the versatility of Rhamnose derivatives in chemical synthesis (Lu et al., 2015).

Physical Properties Analysis

The physical properties of L-Rhamnose derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular configuration. While specific data on L-Rhamnose diethyl mercaptal are not readily available, general trends can be inferred from related compounds. For example, the crystallization and structural studies of enzymes involved in the L-Rhamnose biosynthetic pathway provide insights into the physical characteristics of L-Rhamnose and its derivatives (Giraud et al., 1999).

Chemical Properties Analysis

The chemical properties of L-Rhamnose derivatives, such as reactivity, stability, and functional group interactions, are crucial for their application in various fields. Research into the biosynthesis of nucleotide-activated rhamnose and the activity of rhamnosyltransferases sheds light on the functional versatility and chemical behavior of L-Rhamnose derivatives (Wagstaff et al., 2021).

科学的研究の応用

Biosurfactant Production

L-Rhamnose is a key component in the production of rhamnolipids, a type of biosurfactant. Rhamnolipids, containing rhamnose and β-hydroxydecanoic acid, have potential applications in combating marine oil pollution, removing oil from sand, and fighting against phytopathogens. They are produced by microbial overproduction, particularly by Pseudomonas species, and exhibit properties that significantly lower the surface tension of water (Lang & Wullbrandt, 1999).

Rhamnose Pathway in Bacteria

L-Rhamnose plays an essential role in pathogenic bacteria and its biosynthetic pathway involves enzymes that do not exist in humans. This makes it a target for therapeutic intervention. The crystal structures of these enzymes have been studied, aiding in the development of potential treatments (Giraud & Naismith, 2000).

Rhamnosidase Production and Characterization

Rhamnosidases, which hydrolyze L-rhamnose, are significant in biotechnological applications, especially in food and pharmaceutical industries. A novel alkaline rhamnosidase has been isolated and characterized from Acrostalagmus luteo albus, showing potential as a biocatalyst for industrial applications (Rojas et al., 2011).

Comparative Genomics of Rhamnose Catabolism

L-Rhamnose catabolic pathways and transcriptional regulons have been reconstructed in various bacteria, revealing novel enzymes and transporters involved in its utilization. This study provided comprehensive insights into L-Rhamnose catabolism and its regulation in diverse bacterial species (Rodionova et al., 2013).

Enzymatic Synthesis

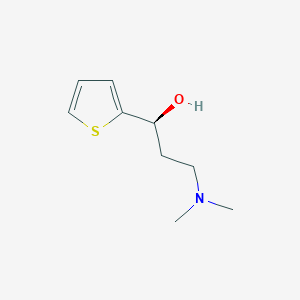

The reaction of α-lithiated methyl glyoxylate diethyl mercaptal with sugars like D-arabinose leads to stereoselective synthesis of sugar derivatives, which are useful in various chemical and biological applications (Reiner et al., 2002).

Methylation of Sugar Mercaptals

L-Arabinose diethyl mercaptal undergoes methylation to yield methylated sugar products. Understanding the methylation process of sugar mercaptals like L-arabinose diethyl mercaptal can provide insights into the behavior and potential applications of similar compounds, including L-Rhamnose diethyl mercaptal (Dutton & Tanaka, 1961).

Novel Transporter Identification

The identification of novel L-rhamnose uptake transporters in fungi like Aspergillus niger contributes to the understanding of plant biomass utilization by fungi. This has implications in ecology, agriculture, and biotechnology (Sloothaak et al., 2016).

Preparation and Detection Methods

Studies on the preparation and application of L-rhamnose, including detection methods such as TLC and HPLC, are crucial for its use in food processing and medicinal applications (Gao Xudong et al., 2014).

Radioprotective Activity

Research on the radioprotective activity of mercaptoacetyl hydrazones of sugars like L-rhamnose can lead to the development of protective agents against radiation exposure (Lagoda et al., 2021).

Safety and Hazards

While specific safety and hazard information for L-Rhamnose diethyl mercaptal is not available in the retrieved sources, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

作用機序

Target of Action

The primary target of L-Rhamnose is the enzyme L-rhamnose isomerase . This enzyme is found in various bacteria, including Escherichia coli . It plays a crucial role in the metabolism of L-Rhamnose, a deoxyhexose sugar commonly found in many plant glycosides and some gram-negative bacterial lipopolysaccharides .

Biochemical Pathways

L-Rhamnose is involved in several biochemical pathways. In the non-phosphorylated/oxidative L-Rhamnose catabolic pathway, L-Rhamnose is converted to pyruvate and L-lactaldehyde via several metabolic reactions . This pathway involves enzymes such as L-rhamnose-1-dehydrogenase, L-rhamnono-γ-lactonase, and L-rhamnonate dehydratase .

Action Environment

The action, efficacy, and stability of L-Rhamnose diethyl mercaptal can be influenced by various environmental factors. For instance, the availability of carbohydrates, type of media, and growth temperature can impact the production of biofilm and composition of the extra polymeric substance (EPS) encasing E. coli biofilm .

特性

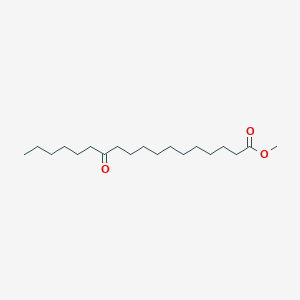

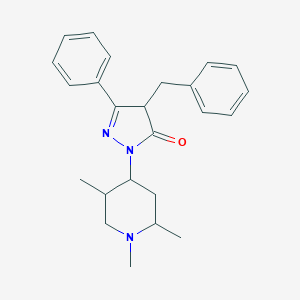

IUPAC Name |

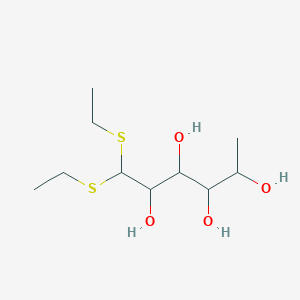

(2R,3R,4S,5S)-1,1-bis(ethylsulfanyl)hexane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O4S2/c1-4-15-10(16-5-2)9(14)8(13)7(12)6(3)11/h6-14H,4-5H2,1-3H3/t6-,7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFOCLXLRFQETN-RBXMUDONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C(C(C(C(C)O)O)O)O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC([C@@H]([C@@H]([C@H]([C@H](C)O)O)O)O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Rhamnose diethyl mercaptal | |

CAS RN |

6748-70-5 | |

| Record name | 1,1-bis(ethylsulfanyl)hexane-2,3,4,5-tetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-](/img/structure/B18442.png)

![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)